n-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and an amino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Amino-2-methylpropan-2-yl)cyclopropanecarboxamide
- Cyclopropanecarboxamide derivatives
Uniqueness
N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and an amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(2,5-9)10-7(11)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
PAFVOUNDRMRALU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC(=O)C1CC1 |
Origin of Product |
United States |
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